(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
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Overview
Description
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid typically involves several steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:
Protection of the amino group: Using a protecting group such as phenylmethoxycarbonyl (Cbz) to prevent unwanted reactions.
Formation of the intermediate: Reacting the protected amino acid with appropriate reagents to introduce the desired side chains.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. Researchers may investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound may be explored for its potential use in drug development. Its structure may allow for the design of new drugs with specific targets and mechanisms of action.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or other high-value products. Its unique properties may make it suitable for specific applications requiring precise chemical control.
Mechanism of Action
The mechanism of action of (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways involved depend on the compound’s structure and the nature of its interactions with these targets. Researchers may study its binding affinity, specificity, and effects on biochemical pathways to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-hydroxypropanoic acid
- (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
- (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]pentanoic acid
Uniqueness
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is unique due to its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)19)17(4)15(20)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGKFRZCVWGNAO-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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